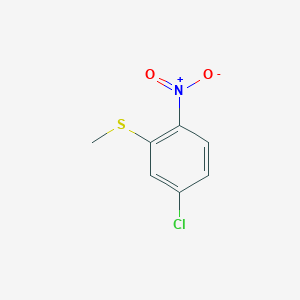

4-Chloro-2-(methylthio)-1-nitrobenzene

説明

Contextualization within Nitroaromatic and Organosulfur Chemistry

4-Chloro-2-(methylthio)-1-nitrobenzene is a unique molecule that incorporates functional groups from three distinct classes of organic chemistry: aryl halides, nitroaromatics, and organosulfur compounds. The benzene (B151609) ring is substituted with a chloro group, a nitro group, and a methylthio group (-SCH₃).

Nitroaromatic Chemistry : The nitro group (-NO₂) is a powerful electron-withdrawing group due to the high electronegativity of the oxygen atoms and the positive formal charge on the nitrogen. Its presence significantly deactivates the aromatic ring towards electrophilic aromatic substitution but, crucially, activates it towards nucleophilic aromatic substitution (SNAr). youtube.comlibretexts.orgyoutube.com The strong electron-withdrawing nature of the nitro group stabilizes the negatively charged intermediate (a Meisenheimer complex) formed during an SNAr reaction, particularly when the group is positioned ortho or para to the leaving group. libretexts.orglibretexts.orgnih.gov In this compound, the nitro group is ortho to the chloro substituent, suggesting the chlorine atom is activated for displacement by nucleophiles. youtube.comlibretexts.org

Organosulfur Chemistry : Organosulfur compounds, which feature carbon-sulfur bonds, are widespread in nature and synthetic chemistry. The methylthio group (-SCH₃), also known as a methyl sulfide (B99878) group, is the sulfur analog of an ether's methoxy (B1213986) group. Unlike the strongly activating methoxy group, the methylthio group's effect on aromatic rings is more complex. It can donate electron density through resonance via sulfur's lone pairs but can also withdraw electron density inductively. Thioethers like this are important intermediates in the synthesis of pharmaceuticals and agrochemicals. nih.gov

The combination of these functional groups on a single aromatic scaffold creates a molecule with a rich and predictable, yet largely unexplored, reactivity profile.

Historical Development of Related Chemical Entities

The study of compounds related to this compound is rooted in the 19th-century advancements in organic chemistry. The nitration of benzene to form nitrobenzene (B124822) was one of the early, foundational reactions of aromatic chemistry. Similarly, the chlorination of benzene gave rise to the field of aryl halides. These simple, substituted benzenes became vital starting materials for the burgeoning synthetic dye industry.

The development of organosulfur chemistry also has 19th-century origins, with the initial discovery and characterization of thiols and thioethers. The synthesis of aromatic thioethers often involved the reaction of an activated aryl halide with a thiolate nucleophile, a reaction directly relevant to the potential synthesis of the title compound. Nucleophilic aromatic substitution itself, while less common than its electrophilic counterpart, was observed and studied in highly activated systems, such as picryl chloride (2,4,6-trinitrochlorobenzene), establishing the mechanistic principles that govern the reactivity of molecules like this compound. libretexts.orgnih.gov

Rationale for Dedicated Academic Investigation of this compound

The primary rationale for a focused investigation of this compound stems from its potential as a versatile synthetic intermediate. The molecule's specific arrangement of functional groups offers several strategic advantages:

Activated Nucleophilic Aromatic Substitution (SNAr) : The nitro group is positioned ortho to the chlorine atom. This arrangement strongly activates the C-Cl bond towards substitution by a wide range of nucleophiles (e.g., alkoxides, amines, thiolates). youtube.comlibretexts.orgchegg.com This makes the compound a potential precursor for synthesizing diverse, highly substituted aromatic compounds. For example, reaction with sodium methoxide (B1231860) would be expected to yield 3-chloro-4-methoxy-1-nitrobenzene. chegg.comdoubtnut.com

Selective Functional Group Transformations : The nitro group can be readily reduced to an amine (-NH₂). google.com This transformation would yield 5-chloro-2-(methylthio)aniline, a substituted aniline (B41778) that could serve as a building block for pharmaceuticals, dyes, or agrochemicals.

Orthogonal Reactivity : The methylthio group can be oxidized to a sulfoxide (B87167) (-SOCH₃) or a sulfone (-SO₂CH₃), introducing new functionalities and modifying the electronic properties of the aromatic ring.

Studying this specific isomer allows for a deeper understanding of the interplay between these functional groups and their directing effects in substitution reactions.

Current State of Research and Identified Knowledge Gaps

A thorough review of the scientific literature reveals a significant knowledge gap concerning this compound. While chemical suppliers list the compound, indicating its synthesis is known chemicalbook.comchemicalbook.com, there is a notable absence of dedicated academic studies on its reactivity, properties, or applications.

The primary knowledge gaps are:

Lack of Published Synthesis Routes : While a plausible synthesis involves the reaction of 2,4-dichloro-1-nitrobenzene with sodium methanethiolate (B1210775), detailed, optimized, and published procedures are not readily available.

No Characterization Data : There is a scarcity of published experimental data for this compound, including spectroscopic information (NMR, IR, MS) and physical properties (melting point, boiling point).

Unexplored Reactivity : While its reactivity can be predicted based on established principles of SNAr reactions, specific experimental studies confirming these predictions and exploring the scope of its reactions are absent from the literature.

In contrast, related isomers such as 1-chloro-4-(methylthio)-2-nitrobenzene (B73841) (CAS 1199-36-6) have received more attention, with some available data on their properties and synthesis. guidechem.comchemsrc.com

Aims and Objectives of the Scholarly Inquiry

Given the identified knowledge gaps, a dedicated scholarly inquiry into this compound would be highly valuable. The principal aims of such an investigation would be to systematically characterize the compound and explore its synthetic potential.

The key objectives would include:

To Develop an Efficient Synthesis : To devise and optimize a reliable synthetic route to produce this compound in high yield and purity.

To Perform Full Physicochemical Characterization : To determine its fundamental physical properties and to analyze its structure using modern spectroscopic techniques (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) and potentially X-ray crystallography.

To Investigate its Reactivity : To systematically study its behavior in key organic reactions, including:

Nucleophilic aromatic substitution at the C-Cl bond with various nucleophiles.

Reduction of the nitro group to form the corresponding aniline.

Oxidation of the methylthio group.

To Evaluate its Potential as a Synthetic Building Block : To utilize the compound in the synthesis of more complex target molecules to demonstrate its utility in organic synthesis.

Data Tables

Table 1: Predicted Physicochemical Properties of this compound Note: These are computed or estimated values due to the lack of extensive experimental data in published literature.

| Property | Value |

| Molecular Formula | C₇H₆ClNO₂S |

| Molecular Weight | 203.65 g/mol |

| Appearance | (Expected) Pale yellow solid |

| CAS Number | 7755-43-1 (Reported by some vendors, but lacks extensive documentation) |

Table 2: Key Functional Groups and Their Expected Influence

| Functional Group | Position | Chemical Class | Expected Influence on Reactivity |

| Nitro (-NO₂) | 1 | Nitroaromatic | Strong electron-withdrawal; activates the ring for nucleophilic substitution. |

| Methylthio (-SCH₃) | 2 | Organosulfur (Thioether) | Weakly activating/deactivating; potential site for oxidation. |

| Chloro (-Cl) | 4 | Aryl Halide | Good leaving group in SNAr reactions, activated by the ortho-nitro group. |

Structure

3D Structure

特性

IUPAC Name |

4-chloro-2-methylsulfanyl-1-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO2S/c1-12-7-4-5(8)2-3-6(7)9(10)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGEHZDRDLBACDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=CC(=C1)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90380267 | |

| Record name | 4-Chloro-2-(methylsulfanyl)-1-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70019-41-9 | |

| Record name | 4-Chloro-2-(methylsulfanyl)-1-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Chloro 2 Methylthio 1 Nitrobenzene

Established Synthetic Routes and Strategies

Established synthetic routes to 4-chloro-2-(methylthio)-1-nitrobenzene primarily rely on classical aromatic substitution reactions, including nitration, halogenation, and thioether formation. The success of these strategies is contingent on the regiochemical control exerted by the substituents present on the aromatic ring at each step.

Nitration-Based Approaches to Aromatic Substitution

Nitration is a fundamental electrophilic aromatic substitution reaction for the introduction of a nitro group (-NO2) onto an aromatic ring. Typically, this is achieved using a mixture of concentrated nitric acid and concentrated sulfuric acid, which generates the highly electrophilic nitronium ion (NO2+). chemguide.co.uksemanticscholar.org

In the context of synthesizing this compound, a plausible precursor for nitration would be 3-chloro-thioanisole (3-chloro-1-(methylthio)benzene). The directing effects of the existing chloro and methylthio groups will determine the position of the incoming nitro group. The methylthio group is an ortho, para-director and an activating group, while the chloro group is also an ortho, para-director but is deactivating. The combined influence of these two groups would likely lead to a mixture of isomers, with the nitro group potentially adding at positions ortho or para to the methylthio group. Achieving high regioselectivity for the desired this compound isomer via this route can be challenging and may require careful optimization of reaction conditions.

| Reaction Step | Starting Material | Reagents | Expected Intermediate/Product |

| Nitration | 3-Chlorothioanisole | Conc. HNO3, Conc. H2SO4 | Mixture of nitrated isomers |

Halogenation Techniques for Controlled Chlorine Introduction

The introduction of a chlorine atom onto the benzene (B151609) ring can be accomplished through electrophilic halogenation. This typically involves the use of chlorine (Cl2) in the presence of a Lewis acid catalyst such as iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).

A potential pathway to this compound could involve the chlorination of 2-(methylthio)-1-nitrobenzene. In this precursor, the nitro group is a meta-director and strongly deactivating, while the methylthio group is an ortho, para-director and activating. The activating and ortho, para-directing influence of the methylthio group would likely dominate, directing the incoming chlorine atom to the position para to the methylthio group, which is the desired position 4.

| Reaction Step | Starting Material | Reagents | Expected Product |

| Chlorination | 2-(Methylthio)-1-nitrobenzene | Cl2, FeCl3 | This compound |

Thioether Formation Strategies for Methylthio Moieties

The methylthio group can be introduced via nucleophilic aromatic substitution (SNAr) on a suitably activated aromatic ring. For this reaction to proceed, the ring must be substituted with a strong electron-withdrawing group, typically a nitro group, and possess a good leaving group, such as a halogen, at a position ortho or para to the activating group. youtube.com

A promising route for the synthesis of this compound is the reaction of 2,5-dichloronitrobenzene with sodium thiomethoxide (NaSMe). In this case, the nitro group at position 1 strongly activates the chlorine atom at the ortho position (position 2) towards nucleophilic attack by the thiomethoxide anion. The chlorine atom at position 5 is meta to the nitro group and would be significantly less reactive. This difference in reactivity should allow for the selective displacement of the chlorine at the 2-position to form the desired product.

| Reaction Step | Starting Material | Reagents | Expected Product |

| Thioether Formation | 2,5-Dichloronitrobenzene | Sodium thiomethoxide (NaSMe) | This compound |

Multi-Step Conversions from Readily Available Precursors

Multi-step synthetic sequences offer greater flexibility in controlling the final substitution pattern. A plausible multi-step synthesis of this compound could commence with a substituted aniline (B41778). For instance, starting from 4-chloro-2-(methylthio)aniline, the amino group can be converted to a nitro group. One common method for the conversion of an amino group to a nitro group on an aromatic ring is through diazotization followed by treatment with sodium nitrite (B80452) in the presence of a copper catalyst (a Sandmeyer-type reaction), or through oxidation of the amino group. For example, the synthesis of 1-chloro-2-methyl-4-nitrobenzene has been achieved by the oxidation of 4-chloroaniline (B138754) to 4-nitrochlorobenzene. researchgate.netresearchgate.netmdpi.com A similar oxidative approach could potentially be applied to 4-chloro-2-(methylthio)aniline.

The synthesis of the precursor, 4-chloro-2-(methylthio)aniline, can be achieved through various methods, including the manipulation of functional groups on a pre-existing benzene ring.

| Reaction Sequence | Starting Material | Key Transformations | Final Product |

| Multi-step from Aniline | 4-Chloro-2-(methylthio)aniline | 1. Diazotization 2. Nitration (e.g., Sandmeyer) OR Oxidation | This compound |

Exploration of Novel and Optimized Synthetic Pathways

Research into the synthesis of polysubstituted aromatic compounds is continually evolving, with a focus on improving efficiency, yields, and regioselectivity, while also developing more environmentally benign methods.

Regioselective Synthesis Development

The development of regioselective synthetic methods is crucial for avoiding the formation of undesired isomers and simplifying purification processes. For the synthesis of this compound, achieving high regioselectivity is a key challenge, particularly in electrophilic substitution reactions on a disubstituted benzene ring.

Novel approaches to nitration aim to overcome the limitations of traditional mixed-acid systems, which can lead to poor regioselectivity and the formation of multiple byproducts. nih.govfrontiersin.org Modern methods may employ alternative nitrating agents or catalyst systems to achieve greater control over the position of nitration. For instance, the use of milder nitrating agents in conjunction with specific catalysts could potentially favor the formation of the desired isomer in the nitration of 3-chlorothioanisole.

Furthermore, advancements in cross-coupling reactions and directed metalation could offer alternative, highly regioselective pathways. While specific examples for the synthesis of this compound using these advanced methods are not prevalent in the literature, the principles of these methodologies could be applied to develop novel and optimized synthetic routes. The strategic use of directing groups that can be later removed or transformed would also be a valuable tool in the regioselective construction of this molecule.

Catalyst-Mediated Synthetic Transformations

No specific catalyst-mediated synthetic transformations for the production of this compound have been documented in the reviewed scientific literature. General synthetic routes for similar aromatic compounds often involve steps like nucleophilic aromatic substitution or electrophilic nitration, which can be facilitated by various catalysts. For instance, palladium-based catalysts are sometimes used in C-S bond formation, and acid catalysts are fundamental in nitration reactions. However, no examples specifically applying these methods to the synthesis of this compound could be located.

High-Yield and High-Purity Synthesis Techniques

There is no available data on high-yield or high-purity synthesis techniques for this compound. Research on related isomers sometimes reports yields, but this information is not transferable. The development of a high-yield protocol would require empirical investigation, starting from plausible precursors such as 2,4-dichloro-1-nitrobenzene or 3-chlorothioanisole, followed by optimization of reaction conditions like temperature, reaction time, and reactant stoichiometry.

Application of Green Chemistry Principles in Synthetic Design

While the principles of green chemistry are broadly applicable to organic synthesis, no studies have been published that specifically apply these principles to the design of a synthetic route for this compound. The following subsections discuss these principles in a general context due to the lack of specific examples for the target compound.

Solvent-Free or Reduced-Solvent Reaction Systems

No solvent-free or reduced-solvent reaction systems for the synthesis of this compound are described in the literature. The pursuit of such a method would align with green chemistry goals by reducing volatile organic compound (VOC) emissions and simplifying product work-up.

Energy Efficiency in Synthetic Protocols

There is no information regarding energy efficiency in synthetic protocols for this compound. Energy-efficient methods in chemical synthesis can include microwave-assisted reactions, which can significantly reduce reaction times, or the use of highly efficient catalysts that allow for lower reaction temperatures. researchgate.net However, the application of these techniques to the synthesis of the target compound has not been reported.

Reactivity and Advanced Reaction Mechanisms of 4 Chloro 2 Methylthio 1 Nitrobenzene

Nucleophilic Aromatic Substitution Reactions

While aromatic rings are typically electron-rich and react with electrophiles, they can undergo Nucleophilic Aromatic Substitution (SₙAr) if they are substituted with powerful electron-withdrawing groups. wikipedia.orgchemistrysteps.comlibretexts.org 4-Chloro-2-(methylthio)-1-nitrobenzene is well-suited for this type of reaction.

The SₙAr reaction proceeds via an addition-elimination mechanism. chemistrysteps.com

Nucleophilic Addition: A nucleophile attacks the electron-deficient carbon atom bearing a leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. wikipedia.orgchemistrysteps.com This is the rate-determining step.

Elimination of Leaving Group: The aromaticity is restored by the expulsion of the leaving group.

The nitro group is the quintessential activating group for SₙAr reactions. chemistrysteps.com Its strong electron-withdrawing nature makes the carbon atoms of the aromatic ring electrophilic and thus susceptible to attack by a nucleophile. chemistrysteps.com

Crucially, the nitro group stabilizes the negatively charged Meisenheimer complex through resonance. This stabilization is most effective when the nitro group is located ortho or para to the site of nucleophilic attack (and the leaving group). chemistrysteps.comlibretexts.orglibretexts.org In these positions, the negative charge can be delocalized onto the oxygen atoms of the nitro group. In this compound, the nitro group is positioned ortho to the chloro group at C-4 and para to the methylthio group at C-2. This positioning strongly activates both the C-4 and C-2 positions for nucleophilic attack.

The SₙAr reaction requires a good leaving group. In this compound, both the chloro and methylthio groups could potentially serve as leaving groups.

Reactivity of the Chloro Group: The chloro group at C-4 is a good leaving group for SₙAr reactions. wikipedia.org The C-4 position is activated by the ortho nitro group, which can effectively stabilize the intermediate Meisenheimer complex. Therefore, nucleophilic attack at C-4 leading to the displacement of the chloride ion is a highly favorable and expected reaction pathway. ck12.org

Reactivity of the Methylthio Group: The methylthio group (-SCH₃) is generally considered a poorer leaving group than halides in SₙAr reactions. However, its displacement is possible. The C-2 position is activated by the para nitro group, which would also stabilize the corresponding Meisenheimer complex. Competition between the displacement of the chloro and methylthio groups is possible, but substitution of the chloro group is typically the major pathway due to the superior leaving group ability of chloride compared to the methanethiolate (B1210775) anion. The relative reactivity of leaving groups in SₙAr often follows the trend F > NO₂ > Cl ≈ Br > I, which is related to the electronegativity of the atom attached to the ring influencing the rate of the initial nucleophilic attack. wikipedia.orgnih.govrsc.org

| Position | Leaving Group | Activating Group Position | Relative Leaving Group Ability | Expected Reactivity |

|---|---|---|---|---|

| C-4 | Chloro (-Cl) | Ortho (-NO₂) | Good | High (Major Pathway) |

| C-2 | Methylthio (-SCH₃) | Para (-NO₂) | Moderate to Poor | Low (Minor Pathway) |

Leaving Group Abilities and Reaction Conditions for Nucleophilic Pathways

The benzene (B151609) ring in this compound is activated towards nucleophilic aromatic substitution (SNAr) due to the presence of the strongly electron-withdrawing nitro group. This activation is most pronounced at the ortho and para positions relative to the nitro group. In this molecule, the chloro group is in the para position (position 4) and the methylthio group is in the ortho position (position 2). Consequently, both positions are susceptible to nucleophilic attack.

The outcome of an SNAr reaction on this substrate largely depends on the intrinsic leaving group ability of the chloride versus the methylthio group and the specific reaction conditions employed. Generally, halides like chloride are considered better leaving groups than thioethers in SNAr reactions. This is because the carbon-halogen bond is more polarized and the resulting halide ion is a more stable, weaker base compared to the methanethiolate anion.

However, the reaction conditions, including the nature of the nucleophile, solvent, and temperature, can influence the selectivity of the substitution. For instance, hard nucleophiles may preferentially attack the position with the better leaving group (chloride), while softer nucleophiles might show a preference for displacing the softer methylthio group. In halonitroarenes, nucleophilic substitution of the halogen is a well-established process. nih.gov The addition of the nucleophile to the electron-deficient aromatic ring is typically the rate-limiting step. nih.gov

Table 1: Comparison of Leaving Groups in this compound for SNAr Reactions

| Leaving Group | Position Relative to -NO₂ | General Leaving Ability | Factors Favoring Displacement |

| Chloride (Cl⁻) | para | Good | Stronger C-Cl bond polarization; greater stability of Cl⁻ anion. Favored by hard nucleophiles. |

| Methylthio (CH₃S⁻) | ortho | Moderate to Poor | Softer nature of sulfur may be favored by soft nucleophiles. Can be improved by oxidation to sulfoxide (B87167) or sulfone. |

Oxidizing the methylthio group to a methylsulfinyl (-SOCH₃) or methylsulfonyl (-SO₂CH₃) group dramatically enhances its leaving group ability, making it significantly more labile than the chloride. These oxidized sulfur functionalities are excellent leaving groups due to the ability of the sulfoxide and sulfone groups to stabilize the negative charge on the departing species.

Redox Chemistry and Associated Transformations

The redox chemistry of this compound is characterized by the distinct reactivity of the nitro group and the methylthio group.

The reduction of the aromatic nitro group to a primary amine is one of the most important transformations in organic synthesis. This conversion can be achieved using a variety of reagents and conditions, with the choice often depending on the presence of other functional groups. wikipedia.org

Catalytic Hydrogenation: This is a common and clean method. Catalysts such as palladium on carbon (Pd/C) or Raney nickel are frequently used with hydrogen gas. commonorganicchemistry.com A potential side reaction with substrates containing aryl halides is hydrodehalogenation (replacement of the chlorine atom with hydrogen), especially with Pd/C. Raney nickel is often preferred for substrates where dehalogenation is a concern. commonorganicchemistry.com

Metal-Acid Systems: Reagents like iron (Fe) or tin (Sn) in the presence of hydrochloric acid (HCl) are classic and effective methods for nitro group reduction. youtube.com Tin(II) chloride (SnCl₂) in an acidic medium also provides a mild and often chemoselective reduction of nitro groups to amines. commonorganicchemistry.com

Transfer Hydrogenation: An alternative to using hydrogen gas involves transfer hydrogenation, with hydrogen donors like hydrazine or ammonium formate in the presence of a catalyst (e.g., Pd/C).

These reductive processes are generally chemoselective for the nitro group, leaving the aryl chloride and methylthio ether functionalities intact under controlled conditions. The resulting compound, 4-chloro-2-(methylthio)aniline, is a valuable synthetic intermediate.

Table 2: Common Reagents for the Reduction of the Nitro Group

| Reagent/System | Typical Conditions | Advantages | Potential Issues |

| H₂/Pd-C | H₂ gas, Methanol (B129727)/Ethanol solvent | High efficiency, clean reaction | Can cause dehalogenation of the C-Cl bond |

| H₂/Raney Ni | H₂ gas, Ethanol solvent | Less prone to dehalogenation than Pd/C | Pyrophoric nature of the catalyst |

| Fe/HCl or NH₄Cl | Reflux in aqueous acid/ethanol | Inexpensive, effective | Requires stoichiometric metal, acidic workup |

| SnCl₂·2H₂O | HCl, Ethanol, room temp. or heat | Mild conditions, good functional group tolerance | Stoichiometric tin waste |

The sulfur atom of the methylthio group is susceptible to oxidation, which typically occurs in a stepwise manner to first form a sulfoxide and then a sulfone.

Oxidation to Sulfoxide: Mild oxidizing agents are required to selectively stop at the sulfoxide stage. Common reagents include sodium periodate (NaIO₄) or a single equivalent of hydrogen peroxide (H₂O₂).

Oxidation to Sulfone: Stronger oxidizing agents or an excess of milder agents will fully oxidize the thioether to the sulfone. Reagents such as potassium permanganate (KMnO₄), meta-chloroperoxybenzoic acid (m-CPBA), or an excess of hydrogen peroxide are effective for this transformation. researchgate.net

The oxidation state of the sulfur atom significantly impacts the electronic properties of the molecule. The methylsulfinyl (-SOCH₃) and particularly the methylsulfonyl (-SO₂CH₃) groups are powerful electron-withdrawing groups, which further activates the aromatic ring for nucleophilic substitution.

The reduction of nitroaromatic compounds is a complex process that proceeds through a series of single-electron transfer (SET) and protonation steps. rsc.org The initial step is the transfer of an electron to the nitrobenzene (B124822) derivative to form a radical anion (ArNO₂⁻·). nih.gov This is followed by further electron and proton transfers.

Transition Metal-Catalyzed Coupling Reactions

The chloro substituent on the aromatic ring of this compound serves as a handle for various transition metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. thermofisher.com The general mechanism for many of these reactions involves oxidative addition of the aryl halide to a low-valent transition metal (commonly palladium), followed by transmetalation (for Suzuki and Stille) or coordination of the coupling partner, and finally reductive elimination to yield the product and regenerate the catalyst. rhhz.netumb.edu

Suzuki-Miyaura Coupling: This reaction couples the aryl chloride with an organoboron reagent (like a boronic acid or ester) in the presence of a palladium catalyst and a base. libretexts.org For this compound, this would result in the formation of a new carbon-carbon bond at position 4, replacing the chlorine atom. The reaction is generally tolerant of a wide range of functional groups, although the strong electron-withdrawing nitro group can sometimes influence catalyst activity. Recent studies have even shown that under certain conditions, the nitro group itself can be used as a coupling partner in Suzuki reactions, though the C-Cl bond is the more conventional reaction site. organic-chemistry.orgmdpi.com

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a new carbon-nitrogen bond by coupling the aryl chloride with a primary or secondary amine. wikipedia.orgorganic-chemistry.org Applying this to the target substrate would yield a substituted N-arylaniline. The choice of phosphine ligand for the palladium catalyst is crucial for achieving high yields and accommodating a broad range of amine coupling partners. wikipedia.org It is noteworthy that some methodologies have been developed for the Buchwald-Hartwig amination using nitroarenes, where the C-NO₂ bond is cleaved and replaced, which could be a competing pathway under specific catalytic conditions. nih.gov

Sonogashira Coupling: This reaction involves the palladium- and copper-cocatalyzed coupling of the aryl chloride with a terminal alkyne to form a substituted alkyne. wikipedia.orgrsc.org This method would introduce an alkynyl substituent at the C4 position of the benzene ring. The reaction is typically carried out under mild, basic conditions, often using an amine as the base and solvent. wikipedia.orgnih.gov

Table 3: Overview of Potential Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst/Reagents | Expected Product Structure |

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid (R-B(OH)₂) | C-C | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | 4-R-2-(methylthio)-1-nitrobenzene |

| Buchwald-Hartwig | Amine (R¹R²NH) | C-N | Pd catalyst, Phosphine ligand, Base (e.g., NaOt-Bu) | 4-(R¹R²N)-2-(methylthio)-1-nitrobenzene |

| Sonogashira | Terminal Alkyne (R-C≡CH) | C-C | Pd catalyst, Cu(I) cocatalyst, Amine base | 4-(R-C≡C)-2-(methylthio)-1-nitrobenzene |

Ligand Design and Catalyst Optimization for Selective Coupling

The selective functionalization of polyfunctional aromatic compounds like this compound via cross-coupling reactions presents a significant challenge in synthetic chemistry. The presence of multiple reactive sites—the chloro, methylthio, and nitro groups—necessitates careful catalyst and ligand design to achieve high selectivity for the activation of the C–Cl bond while leaving the other functional groups intact. Palladium-catalyzed cross-coupling reactions are paramount for this purpose, and the choice of ligand is crucial for modulating the catalyst's activity and selectivity. nobelprize.org

For the activation of aryl chlorides, which are often less reactive than the corresponding bromides or iodides, electron-rich and sterically hindered phosphine ligands are typically required. nih.govnih.gov Ligands such as bulky biarylphosphines (e.g., XPhos, SPhos, BrettPhos) have proven effective in promoting the oxidative addition of palladium(0) to the C–Cl bond, which is the initial and often rate-limiting step in the catalytic cycle. nih.govmit.edu The steric bulk of these ligands facilitates the formation of a monoligated, coordinatively unsaturated L-Pd(0) species, which is highly reactive toward the aryl chloride. illinois.edu

In the context of this compound, the catalyst system must be optimized to prevent undesired side reactions. The methylthio group can act as a catalyst poison due to the strong coordination of sulfur to the palladium center. uu.nl Furthermore, under certain conditions, palladium catalysts can activate C–NO2 bonds, leading to denitrative coupling products. acs.org Therefore, ligand design must balance the need for high reactivity at the C–Cl bond with the need to suppress interactions with the sulfur atom and the nitro group. Research on the reductive arylation of nitroarenes with chloroarenes has shown that ligands like BrettPhos are particularly effective in promoting C–N bond formation while navigating the complexities of the nitro group's reactivity. nih.gov

Optimization studies for similar substrates often involve screening a variety of ligands, bases, solvents, and reaction temperatures to maximize the yield of the desired product. The development of palladium precatalysts, which generate the active Pd(0) species in a controlled manner, has also been instrumental in improving the reliability and efficiency of these transformations. nih.gov

Table 1: Representative Catalyst Systems for Cross-Coupling of Chloroarenes This table presents catalyst systems commonly used for the cross-coupling of challenging aryl chlorides, which are applicable by extension to this compound.

| Reaction Type | Catalyst/Precatalyst | Ligand | Typical Base | Typical Solvent | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(OAc)2 or Pd2(dba)3 | SPhos, XPhos, RuPhos | K3PO4, K2CO3 | Toluene, Dioxane, THF | nih.gov |

| Buchwald-Hartwig Amination | Pd2(dba)3 | BrettPhos, XPhos | NaOt-Bu, K3PO4 | Toluene, Dioxane | mit.edu |

| Reductive Arylation of Nitroarenes | Pd(OAc)2 | BrettPhos | Not required (reductant used) | DMF | nih.govnih.gov |

| Decarboxylative Coupling | XPhosPdG2 | XPhos | Not required (carboxylate is nucleophile) | Dioxane | nsf.gov |

Mechanistic Insights into Catalytic Cycles (Oxidative Addition, Transmetalation, Reductive Elimination)

The generally accepted mechanism for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions, involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination. nobelprize.orgnih.gov

Oxidative Addition : The cycle begins with the reaction of an active, low-valent palladium(0) complex with the aryl halide. In the case of this compound, the C–Cl bond is the primary site for this step. The palladium(0) center inserts into the C–Cl bond, breaking it and forming two new bonds (Pd–C and Pd–Cl). This process oxidizes the palladium from the 0 to the +2 oxidation state, forming a square planar organopalladium(II) complex. nih.govyoutube.com The rate and success of this step are highly dependent on the ligand, the nature of the halide, and the electronic properties of the aromatic ring. illinois.eduberkeley.edu For chloroarenes, this step is often the most challenging part of the cycle. berkeley.edu

Transmetalation : Following oxidative addition, the organopalladium(II) halide complex reacts with a nucleophilic coupling partner, which is typically an organoboron, organozinc, or organotin reagent in Suzuki, Negishi, or Stille couplings, respectively. In this step, the organic group from the nucleophilic reagent is transferred to the palladium center, displacing the halide. nobelprize.org For this to occur, the nucleophile is often activated by a base (as in the Suzuki reaction) to form a more reactive species like a boronate. nih.gov The result is a diorganopalladium(II) complex where both coupling partners are bound to the same metal center.

Reductive Elimination : This is the final, product-forming step of the cycle. The two organic groups on the diorganopalladium(II) complex couple together, forming a new C–C (or C–N, C–O) bond and the desired cross-coupled product. mit.edu This process reduces the palladium center from the +2 back to the 0 oxidation state, thereby regenerating the active catalyst which can then re-enter the catalytic cycle. Reductive elimination is typically a concerted process and is often faster for electron-deficient aryl groups. mit.edu

While the C–Cl bond is the most probable site of activation, some modern catalyst systems have been developed that can activate the C–NO2 bond of nitroarenes. acs.org However, this pathway is generally less common and requires specific catalyst designs to favor oxidative addition into the C–NO2 bond over the C–Cl bond. acs.org

Other Significant Organic Transformations and Derivatizations

Functional Group Interconversions Involving Chloro and Methylthio Groups

The chloro and methylthio groups on the this compound ring are amenable to various functional group interconversions, which can be used to synthesize a wide range of derivatives.

Transformations of the Chloro Group:

The chloro group is located para to the strongly electron-withdrawing nitro group, which significantly activates the aromatic ring toward Nucleophilic Aromatic Substitution (SNAr) . libretexts.orgck12.org This reaction allows for the displacement of the chloride ion by a variety of nucleophiles. The mechanism involves the addition of the nucleophile to the carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov The negative charge in this intermediate is delocalized onto the nitro group, which lowers the activation energy for the reaction. libretexts.orgmdpi.com Subsequent elimination of the chloride ion restores the aromaticity and yields the substituted product.

Common SNAr reactions include:

Etherification : Reaction with alkoxides (e.g., sodium methoxide) to form aryl ethers.

Amination : Reaction with primary or secondary amines to produce substituted anilines.

Thiolation : Reaction with thiolates to introduce a second sulfur-containing functional group. ccspublishing.org.cn

Table 2: Potential Nucleophilic Aromatic Substitution (SNAr) Reactions

| Nucleophile | Reagent Example | Product Type | Reference Principle |

|---|---|---|---|

| Hydroxide | NaOH | Phenol | ck12.org |

| Alkoxide | NaOCH3 | Anisole derivative | libretexts.org |

| Amine | NH3, RNH2, R2NH | Aniline (B41778) derivative | nih.gov |

| Thiolate | NaSR | Thioether derivative | ccspublishing.org.cn |

Transformations of the Methylthio Group:

The methylthio (–SCH3) group can be readily oxidized to afford the corresponding sulfoxide (–S(O)CH3) and sulfone (–S(O)2CH3) derivatives. These oxidations are typically achieved using common oxidizing agents such as hydrogen peroxide, meta-chloroperoxybenzoic acid (m-CPBA), or potassium permanganate. The oxidation state of the sulfur atom significantly alters the electronic properties of the substituent. The methylthio group is a weak electron-donating group, whereas the sulfoxide and, particularly, the sulfone groups are potent electron-withdrawing groups. This transformation can be used to modulate the reactivity of the aromatic ring in subsequent reactions.

Cyclization Reactions and Heterocyclic Compound Formation

This compound is a valuable precursor for the synthesis of heterocyclic compounds, particularly those containing a fused thiazole ring system. The key transformation enabling these cyclizations is the chemical reduction of the nitro group to an amino group (–NH2).

Step 1: Reduction of the Nitro Group

The nitro group can be reduced using various methods, such as catalytic hydrogenation (e.g., H2 with Pd/C), or by using metals in acidic media (e.g., Sn/HCl, Fe/HCl). nih.govnih.gov This reaction converts this compound into 5-chloro-2-(methylthio)aniline. This aniline derivative, which possesses an amino group and a thioether group in an ortho relationship, is a versatile building block for heterocycle synthesis. mdpi.com

Step 2: Intramolecular Cyclization to form Benzothiazoles

The resulting 5-chloro-2-(methylthio)aniline can undergo cyclization to form substituted benzothiazoles, which are important scaffolds in medicinal chemistry. nih.gov One common strategy involves an oxidative cyclization process. For example, treatment of ortho-thio-substituted anilines can lead to the formation of a new C–S bond or N–S bond, depending on the specific reagents and reaction conditions, ultimately leading to the fused heterocyclic system. mdpi.comchemrxiv.org The specific pathway can be tailored to produce a variety of substituted benzothiazole (B30560) derivatives, which are valuable in drug discovery and materials science. nih.gov

Advanced Spectroscopic Characterization and Elucidation of Molecular Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone of chemical analysis, offering profound insights into the connectivity and spatial arrangement of atoms within a molecule.

One-dimensional NMR provides fundamental information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR: The proton NMR spectrum of 4-Chloro-2-(methylthio)-1-nitrobenzene is anticipated to display distinct signals corresponding to the aromatic protons and the methyl group protons. The aromatic region would likely show a complex splitting pattern due to the coupling between adjacent protons on the benzene (B151609) ring. The methylthio group (-SCH₃) would present as a sharp singlet, typically in the upfield region of the spectrum, due to the absence of adjacent protons.

¹³C NMR: The carbon-13 NMR spectrum would complement the proton data by revealing the chemical shifts of each unique carbon atom in the molecule. The carbon atom directly attached to the nitro group would be significantly deshielded and appear at a downfield chemical shift. Conversely, the carbon of the methyl group would be found in the upfield region. The remaining aromatic carbons would have chemical shifts influenced by the electronic effects of the chloro, methylthio, and nitro substituents.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-3 | 7.8 - 8.2 (d) | - |

| H-5 | 7.4 - 7.6 (dd) | - |

| H-6 | 7.2 - 7.4 (d) | - |

| -SCH₃ | 2.4 - 2.6 (s) | 15 - 20 |

| C-1 | - | 145 - 150 |

| C-2 | - | 138 - 142 |

| C-3 | - | 125 - 128 |

| C-4 | - | 130 - 135 |

| C-5 | - | 128 - 132 |

| C-6 | - | 120 - 124 |

Note: 'd' denotes a doublet and 'dd' denotes a doublet of doublets, 's' denotes a singlet. The predicted values are based on typical chemical shifts for similar functional groups and substitution patterns on a benzene ring.

Two-dimensional NMR experiments are crucial for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal correlations between protons that are coupled to each other, confirming the positions of the protons on the aromatic ring.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the carbon signals of the atoms to which they are directly attached, allowing for definitive assignment of protonated carbons.

While significant restricted rotation around the single bonds in this compound is not expected at room temperature, dynamic NMR studies could potentially provide information about the rotational barrier of the methylthio group, especially at very low temperatures. However, such studies are not commonly reported for this type of compound.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

HRMS would be used to determine the exact mass of the molecular ion with high precision. This allows for the unambiguous confirmation of the molecular formula, C₇H₆ClNO₂S, by comparing the experimentally measured mass to the calculated theoretical mass.

Interactive Data Table: Predicted HRMS Data

| Ion | Calculated Mass | Measured Mass | Difference (ppm) |

| [M+H]⁺ | 204.9886 | Hypothetical Data | Hypothetical Data |

| [M+Na]⁺ | 226.9705 | Hypothetical Data | Hypothetical Data |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is instrumental in assessing the purity of this compound and identifying any byproducts or impurities from its synthesis.

In a typical GC-MS analysis, the compound is volatilized and passed through a capillary column, which separates it from other components based on boiling point and polarity. As the separated compound elutes from the column, it enters the mass spectrometer, where it is ionized, typically by electron impact (EI). This high-energy ionization process causes the molecule to fragment in a predictable and reproducible manner.

The resulting mass spectrum is a plot of ion abundance versus mass-to-charge ratio (m/z). The molecular ion peak (M+), corresponding to the intact molecule, confirms the molecular weight (203.65 g/mol for C7H6ClNO2S). The fragmentation pattern provides a "fingerprint" that helps to elucidate the molecule's structure. Key fragmentation pathways for nitroaromatic compounds often involve the loss of the nitro group or its components. youtube.com For this compound, the fragmentation pattern is expected to reveal characteristic losses of the nitro (-NO2), methyl (-CH3), and thio (-S) groups. The presence of chlorine is readily identified by the characteristic M+2 isotopic peak, where the ion containing the 37Cl isotope appears at two mass units higher than the 35Cl-containing ion, with an abundance of approximately one-third.

Table 1: Predicted GC-MS Fragmentation Data for this compound

| m/z Value (Predicted) | Proposed Fragment Ion | Structural Formula of Fragment | Notes |

|---|---|---|---|

| 203/205 | [M]+• | [C7H6ClNO2S]+• | Molecular ion peak, showing 35Cl/37Cl isotopic pattern. |

| 188/190 | [M - CH3]+ | [C6H3ClNO2S]+ | Loss of a methyl radical from the thioether group. |

| 173/175 | [M - NO]+ | [C7H6ClOS]+ | Loss of nitric oxide. |

| 157/159 | [M - NO2]+ | [C7H6ClS]+ | Loss of a nitro radical, a common pathway for nitroaromatics. |

| 122 | [C6H3ClS]+ | [C6H3ClS]+ | Subsequent loss of a methyl group from the [M-NO2]+ fragment. |

| 77 | [C6H5]+ | [C6H5]+ | Phenyl cation, common in the fragmentation of aromatic compounds. youtube.com |

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending, rocking). Each functional group has a characteristic absorption frequency range, making FT-IR an invaluable tool for identifying the structural components of this compound.

The spectrum is typically divided into the functional group region (4000–1500 cm⁻¹) and the fingerprint region (1500–400 cm⁻¹). The fingerprint region contains complex vibrations characteristic of the molecule as a whole. For the target molecule, key expected absorptions include the asymmetric and symmetric stretches of the nitro (NO2) group, aromatic C-H and C=C stretches, C-S stretching of the thioether, and the C-Cl stretch. wiley.comlibretexts.org

Raman spectroscopy is a light scattering technique that provides information complementary to FT-IR. It involves inelastic scattering of monochromatic light, where the frequency shift between the incident and scattered light corresponds to the vibrational frequencies of the molecule. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in polarizability.

For this compound, Raman spectroscopy is particularly useful for observing symmetric vibrations and bonds involving heavier atoms, which are often weak in the IR spectrum. Key expected Raman-active modes include the symmetric stretch of the nitro group, the aromatic ring-breathing modes, and vibrations associated with the C-S and C-Cl bonds. researchgate.netresearchgate.net The C=C stretching vibrations of the aromatic ring and the symmetric NO2 stretch are expected to produce strong signals. researchgate.net

A comprehensive understanding of the molecular structure is achieved by correlating the data from both FT-IR and FT-Raman spectra. google.com The presence of bands in specific regions of both spectra confirms the existence of the key functional groups, while their exact positions are influenced by the electronic effects of the neighboring substituents on the benzene ring.

The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. masterorganicchemistry.com The C=C stretching modes within the benzene ring typically appear in the 1600–1450 cm⁻¹ region. s-a-s.org The nitro group is characterized by two strong absorptions in the IR spectrum: an asymmetric stretch typically around 1530–1500 cm⁻¹ and a symmetric stretch around 1350–1330 cm⁻¹. The symmetric stretch is often stronger in the Raman spectrum. The presence of the electron-donating methylthio group and the electron-withdrawing chloro and nitro groups on the same ring influences the electron distribution and thus the vibrational frequencies of the ring modes. The C-S stretch for aryl thioethers is typically found in the 715-670 cm⁻¹ region, while the C-Cl stretch appears at lower wavenumbers, generally in the 800-600 cm⁻¹ range. wiley.comresearchgate.net

Table 2: Comprehensive Vibrational Mode Assignments for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Primary Activity | Notes |

|---|---|---|---|

| Aromatic C-H Stretch | 3100–3000 | IR / Raman | Typically weak to medium intensity. libretexts.org |

| Aliphatic C-H Stretch (S-CH3) | 2980–2920 | IR / Raman | Asymmetric and symmetric stretches of the methyl group. |

| Aromatic C=C Stretch | 1600–1585 | IR / Raman | Ring stretching vibrations, often appear as a pair of bands. |

| Aromatic C=C Stretch | 1500–1400 | IR / Raman | Ring stretching vibrations. |

| Asymmetric NO2 Stretch | 1530–1500 | IR (Strong) | Very characteristic, strong absorption in infrared. |

| Symmetric NO2 Stretch | 1350–1330 | Raman (Strong) / IR | Stronger and more prominent in the Raman spectrum. |

| C-S Stretch (Aryl-S) | 715–670 | IR / Raman (Strong) | Vibration involving the sulfur atom and the aromatic ring. |

| C-Cl Stretch | 800–600 | IR / Raman | Position is sensitive to the substitution pattern on the ring. |

| Aromatic C-H Out-of-Plane Bend | 900–675 | IR (Strong) | The pattern of these strong bands can indicate the ring substitution. |

Other Advanced Spectroscopic and Diffraction Methods

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring the absorption of ultraviolet and visible light. The absorption of this energy promotes electrons from a lower energy ground state to a higher energy excited state. In aromatic compounds like this compound, the most significant transitions are π → π* and n → π*.

The benzene ring itself is a chromophore with characteristic π → π* absorptions around 184, 204, and a weaker, symmetry-forbidden band near 255 nm. hnue.edu.vn The attachment of substituents significantly alters the spectrum. The nitro group (-NO2) is a powerful chromophore and auxochrome, which extends the conjugation and shifts the absorption maxima to longer wavelengths (a bathochromic or red shift). The chloro (-Cl) and methylthio (-SCH3) groups, both possessing non-bonding electrons (n electrons), also act as auxochromes. The methylthio group is generally considered an electron-donating group, which can interact with the π-system of the ring and the electron-withdrawing nitro group, leading to significant charge-transfer character in the electronic transitions. up.ac.za This typically results in a strong bathochromic shift of the primary absorption bands. stackexchange.com The n → π* transitions, involving the non-bonding electrons on the oxygen atoms of the nitro group and the sulfur atom, are also possible but are generally much weaker than the π → π* transitions.

Table 3: Predicted UV-Visible Absorption Data for this compound

| Absorption Band (Predicted) | Electronic Transition | Expected λmax Range (nm) | Notes |

|---|---|---|---|

| Primary Band | π → π* | 260–320 | A strong absorption band related to the substituted benzene ring, shifted to longer wavelengths due to the combined effect of all substituents. up.ac.zastackexchange.com |

| Secondary Band | n → π* | 330–380 | A weaker absorption band, primarily associated with the nitro group's non-bonding electrons. |

Table of Compounds

Table 4: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-chloro-2-nitroaniline |

| 1-chloro-4-nitrobenzene (B41953) |

| 2-chloro-1-methoxy-4-nitrobenzene |

| Thioanisole |

| Chlorobenzene |

| Nitrobenzene (B124822) |

Nuclear Quadrupole Resonance (NQR) Spectroscopy for Halogen Environments

Nuclear Quadrupole Resonance (NQR) spectroscopy is a highly sensitive technique for investigating the local electronic environment of atomic nuclei with a nuclear spin quantum number greater than 1/2. The chlorine-35 and chlorine-37 isotopes, both naturally abundant, are quadrupolar nuclei, making NQR an ideal method for probing the C-Cl bond in chlorinated aromatic compounds.

An NQR spectrum provides information on the nuclear quadrupole coupling constant (e²Qq/h) and the asymmetry parameter (η) of the electric field gradient (EFG) at the nucleus. These parameters are exquisitely sensitive to the distribution of electron density around the chlorine atom. Therefore, the presence of the electron-withdrawing nitro group (-NO₂) and the electron-donating methylthio group (-SCH₃) at different positions on the benzene ring would significantly influence the EFG at the chlorine nucleus in this compound.

A hypothetical NQR study of this compound would involve the measurement of the ³⁵Cl resonance frequency. This frequency would be directly related to the e²Qq/h, which in turn reflects the ionic character and hybridization of the C-Cl bond. The asymmetry parameter, η, would provide insight into the deviation from cylindrical symmetry of the electron distribution around the C-Cl bond axis. Such data would be invaluable for understanding the electronic effects of the substituents and for comparison with other chlorinated nitrobenzene derivatives. However, no such experimental NQR data for this compound has been found.

X-ray Crystallography for Solid-State Molecular and Crystal Structure

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful crystallographic analysis of this compound would provide a wealth of information, including:

Molecular Geometry: Precise bond lengths, bond angles, and torsion angles, which would reveal the conformation of the methylthio group relative to the benzene ring and any steric interactions between the substituents.

Crystal Packing: The arrangement of molecules in the unit cell, including intermolecular interactions such as C-H···O, C-H···Cl, or π-π stacking interactions. These interactions are crucial for understanding the physical properties of the solid.

Planarity: The degree of planarity of the benzene ring and the orientation of the nitro and methylthio groups with respect to the ring.

The crystallographic data would be presented in a standardized format, including the crystal system, space group, unit cell dimensions (a, b, c, α, β, γ), and atomic coordinates. From this, a detailed picture of the solid-state structure could be constructed.

Despite the utility of this technique, a search of crystallographic databases, such as the Cambridge Crystallographic Data Centre (CCDC), did not yield a crystal structure for this compound. The absence of this data prevents a detailed discussion of its solid-state structure and intermolecular interactions.

Computational Chemistry and Theoretical Modeling of 4 Chloro 2 Methylthio 1 Nitrobenzene

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance of accuracy and computational efficiency for studying molecular systems like 4-Chloro-2-(methylthio)-1-nitrobenzene. By approximating the electron density, DFT methods can elucidate a wide range of molecular properties.

The first step in the computational analysis of this compound involves geometry optimization. This process determines the most stable three-dimensional arrangement of the atoms by finding the minimum energy structure on the potential energy surface. For this molecule, the benzene (B151609) ring is expected to be largely planar, with the substituents—chloro, methylthio, and nitro groups—attached. The orientation of the methylthio and nitro groups relative to the ring are of particular interest.

A comprehensive conformational analysis would involve rotating the C-S bond of the methylthio group and the C-N bond of the nitro group to identify different stable conformers. The relative energies of these conformers would determine the most probable shape of the molecule. It is anticipated that the planarity of the nitro group with the benzene ring would be favored to maximize resonance stabilization, although steric hindrance from the adjacent methylthio group could cause some torsion. The methyl group of the methylthio substituent would likely adopt a staggered conformation relative to the C-S bond.

Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative Data)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-Cl | ~ 1.74 | ||

| C-S | ~ 1.77 | ||

| S-CH₃ | ~ 1.81 | ||

| C-N | ~ 1.48 | ||

| N-O | ~ 1.23 | ||

| C-S-C | ~ 103 | ||

| O-N-O | ~ 125 | ||

| C-C-N-O | ~ 10-20 |

Note: These values are illustrative and based on typical bond lengths and angles for similar substituted benzenes.

The electronic structure of a molecule is key to understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that dictate how the molecule interacts with other chemical species. The energy difference between the HOMO and LUMO, the HOMO-LUMO gap, is an indicator of chemical stability and reactivity. A smaller gap generally implies higher reactivity. For this compound, the HOMO is expected to be localized on the electron-rich methylthio group and the benzene ring, while the LUMO is likely to be concentrated on the electron-withdrawing nitro group.

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution. For this molecule, the MEP would likely show a negative potential (red/yellow) around the oxygen atoms of the nitro group, indicating a region susceptible to electrophilic attack. The regions around the hydrogen atoms of the methyl group and the benzene ring would exhibit a positive potential (blue), suggesting sites for nucleophilic interaction.

Table 2: Predicted Electronic Properties of this compound (Illustrative Data)

| Property | Predicted Value |

| HOMO Energy | ~ -8.5 eV |

| LUMO Energy | ~ -1.5 eV |

| HOMO-LUMO Energy Gap | ~ 7.0 eV |

| Dipole Moment | ~ 4.0 - 5.0 D |

Note: These are estimated values based on computational studies of related chloronitrobenzene and methylthiobenzene derivatives.

Theoretical vibrational frequencies can be calculated using DFT and are instrumental in interpreting experimental infrared (IR) and Raman spectra. Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as stretching, bending, or wagging of bonds. Characteristic frequencies are expected for the nitro group (symmetric and asymmetric stretches), the C-S and S-CH₃ bonds of the methylthio group, and the C-Cl bond. Comparing the calculated vibrational spectrum with an experimental one can help to confirm the molecular structure and the assignment of spectral bands. Computational studies on related compounds like thiophenol and chloronitrobenzenes have shown good agreement between calculated and experimental frequencies. researchgate.netscirp.org

Reaction Mechanism Predictions and Energetic Profiles

Computational chemistry is a powerful tool for elucidating the pathways of chemical reactions. By mapping the potential energy surface, it is possible to identify reactants, products, intermediates, and transition states, thereby providing a detailed understanding of the reaction mechanism.

For reactions involving this compound, such as nucleophilic aromatic substitution, computational methods can be used to locate the transition state structure. The transition state represents the energy maximum along the reaction coordinate and is a critical point for determining the reaction rate. For a nucleophilic attack on the benzene ring, a Meisenheimer complex is a likely intermediate, and the transition state would be the structure leading to its formation. The geometry of the transition state, including the lengths of the forming and breaking bonds, can be precisely characterized. A frequency calculation on the transition state geometry would yield one imaginary frequency, confirming it as a true saddle point on the potential energy surface. The energy difference between the reactants and the transition state gives the activation energy, a key parameter in chemical kinetics. Studies on the nucleophilic substitution of p-chloronitrobenzene have successfully used DFT to model such transition states. icm.edu.plamazonaws.com

Calculation of Activation Energies and Reaction Barriers

Information regarding the calculated activation energies and reaction barriers for chemical transformations involving this compound is not available in the reviewed literature. These calculations are crucial for understanding the feasibility and rates of chemical reactions. They are typically determined using quantum mechanical methods, such as density functional theory (DFT), to map the potential energy surface of a reaction and identify the transition state, which corresponds to the energy barrier that must be overcome for the reaction to proceed.

Kinetic and Thermodynamic Parameters for Reaction Pathways

There is a lack of published data on the kinetic and thermodynamic parameters for the reaction pathways of this compound. Such parameters, including reaction rate constants, enthalpy, entropy, and Gibbs free energy of reaction, provide quantitative insights into the speed and spontaneity of chemical processes. Experimental kinetic studies, often complemented by theoretical calculations, are necessary to determine these values.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are employed to study the dynamic behavior of molecules over time. However, specific MD simulation studies for this compound are not documented in the available resources.

Without specific MD simulation data, a detailed understanding of the molecular behavior of this compound in solution or condensed phases remains speculative. Such simulations would provide valuable information on its conformational dynamics, intermolecular interactions, and solvation structure.

The influence of different solvents on the reactivity and conformational preferences of this compound has not been specifically investigated through molecular dynamics simulations according to the available literature. Solvent effects can significantly impact reaction rates and mechanisms, as well as the stable three-dimensional arrangements of a molecule.

Applications in Advanced Organic Synthesis and Materials Science Research

A Pivotal Synthetic Intermediate in Organic Synthesis

4-Chloro-2-(methylthio)-1-nitrobenzene serves as a crucial starting material in a variety of organic transformations, enabling the efficient synthesis of diverse and complex molecular frameworks. Its reactivity is largely dictated by the interplay of its functional groups, which can be selectively targeted and transformed to build intricate chemical architectures.

Precursor for the Synthesis of Novel Heterocyclic Compounds

The inherent reactivity of this compound makes it an ideal precursor for the synthesis of a range of heterocyclic compounds. The presence of the nitro group and the chlorine atom allows for nucleophilic aromatic substitution reactions, which are fundamental in the construction of heterocyclic rings.

One of the most notable applications is in the synthesis of phenothiazine (B1677639) derivatives . Phenothiazines are a class of nitrogen- and sulfur-containing heterocyclic compounds with significant pharmacological activities. The synthesis often involves the reaction of a substituted aminothiophenol with a suitably activated chloronitrobenzene derivative. While direct examples utilizing this compound are not extensively documented in readily available literature, the established synthetic routes for phenothiazines strongly suggest its potential as a precursor. For instance, the reaction of 2-aminothiophenol (B119425) with derivatives of 2-chloro-1-nitrobenzene is a common method for preparing 2-substituted phenothiazines, often involving a Smiles rearrangement. semanticscholar.org This general strategy highlights the feasibility of employing this compound to introduce both a chloro and a methylthio substituent into the phenothiazine scaffold, leading to novel derivatives with potentially unique biological properties.

Similarly, this compound is a promising candidate for the synthesis of benzothiazole (B30560) derivatives . Benzothiazoles are another important class of heterocyclic compounds with a wide array of applications, including in pharmaceuticals and as fluorescent dyes. The condensation reaction of 2-aminobenzenethiol with various carbonyl compounds or their equivalents is a primary method for benzothiazole synthesis. nih.gov The reactivity of the chlorine atom in this compound allows for its displacement by the thiol group of 2-aminothiophenol, initiating the cyclization process to form the benzothiazole ring.

Building Block for the Construction of Complex Multifunctional Organic Molecules

Beyond the synthesis of fundamental heterocyclic systems, this compound acts as a versatile building block for assembling more complex organic molecules that possess multiple functional groups and intricate stereochemistry. The nitro group can be readily reduced to an amino group, which can then participate in a wide range of subsequent reactions, such as amide bond formation, diazotization, and the construction of further heterocyclic rings. The methylthio group can also be oxidized to sulfoxide (B87167) or sulfone moieties, introducing additional functionality and modifying the electronic properties of the molecule.

The strategic manipulation of these functional groups allows for a modular approach to the synthesis of complex structures. For example, the reduction of the nitro group to an amine, followed by acylation and subsequent intramolecular cyclization, could lead to the formation of various fused heterocyclic systems. This step-wise functional group interconversion makes this compound a valuable tool for diversity-oriented synthesis, a strategy aimed at rapidly generating libraries of complex and diverse small molecules for high-throughput screening in drug discovery and materials science.

Contributions to Pharmaceutical Chemistry Research

The structural motifs accessible from this compound are of significant interest in the field of pharmaceutical chemistry, where the development of novel therapeutic agents is a constant pursuit.

Synthesis of Advanced Drug Candidates and Precursors

The ability to synthesize novel phenothiazine and benzothiazole derivatives from this compound is directly relevant to the development of new drug candidates. Phenothiazines are well-known for their antipsychotic, antiemetic, and antihistaminic properties. semanticscholar.org By incorporating the chloro and methylthio functionalities, medicinal chemists can explore new regions of chemical space and potentially develop derivatives with improved efficacy, selectivity, or pharmacokinetic profiles.

Furthermore, the core structure of this compound can be found in precursors to other classes of bioactive molecules. For instance, related chloronitrobenzene compounds are used in the synthesis of various pharmaceutical intermediates. A patent describes a process for producing 4-chloro-2-methylthiopyrimidines, which are valuable intermediates in the pharmaceutical industry. google.com While not directly starting from the title compound, this highlights the utility of the chloromethylthio-substituted aromatic ring system in medicinal chemistry.

Studies on Structure-Reactivity Relationships in Potential Bioactive Compounds

Understanding the relationship between the chemical structure of a molecule and its biological activity is a cornerstone of medicinal chemistry. The synthesis of a series of analogs derived from this compound allows for systematic studies of these structure-activity relationships (SAR). By varying the substituents on the aromatic ring and observing the resulting changes in biological activity, researchers can identify the key structural features responsible for a desired pharmacological effect.

For example, the presence and position of the chloro, methylthio, and nitro (or its reduced amino form) groups can significantly influence how a molecule interacts with its biological target. The electronic and steric properties of these groups can affect binding affinity, selectivity, and metabolic stability. While specific SAR studies on derivatives of this compound are not extensively reported, the general principles of medicinal chemistry suggest that this compound provides a valuable scaffold for such investigations. Studies on other nitroaromatic compounds have demonstrated that the position of the nitro group can significantly impact mutagenic activity, and methylation of heterocyclic nitrogens can drastically alter biological effects. nih.gov

Utility in Agrochemicals Research and Development

The development of new and effective agrochemicals, such as fungicides, herbicides, and insecticides, is crucial for global food security. The chemical scaffolds derived from this compound have shown potential in this area.

Nitrobenzene (B124822) derivatives have been investigated for their fungicidal properties. A patent discloses fungicidal compositions employing various nitrobenzene derivatives that are effective against plant pathogenic fungi. google.com While this patent does not specifically list this compound, it demonstrates the general utility of the nitrobenzene moiety in the design of new fungicides.

Furthermore, benzothiazole derivatives, which can be synthesized from precursors like this compound, have also found applications in agrochemicals. For instance, 2-(Thiocyanomethylthio)-benzothiazole (TCMTB) is a known fungicide used in the leather industry. researchgate.net The synthesis of such compounds often involves intermediates that could potentially be derived from this compound. The development of novel pesticides is an ongoing process, with a focus on compounds that are safe for humans and the environment. nih.gov The exploration of new chemical entities derived from versatile building blocks like this compound is a key strategy in this endeavor.

Intermediate for the Synthesis of Novel Pesticides and Herbicides

The chemical scaffold of this compound incorporates functional groups—nitro, chloro, and methylthio—that are prevalent in many agrochemicals. While direct large-scale application of this specific compound in commercial pesticides is not widely documented, its structure makes it a valuable intermediate for the synthesis of novel and experimental pesticides and herbicides. Chlorinated nitroaromatic compounds are established building blocks in the production of various pesticides. researchgate.netmdpi.com The reactivity of the nitro group, which can be reduced to an amine, and the chloro group, which can be subjected to nucleophilic substitution, allows for diverse molecular modifications.

Research into new agrochemicals often involves creating libraries of related compounds to test for biological activity. The phenylthio and nitrobenzene moieties are present in some modern fungicides and herbicides. For instance, the triazolinone class of herbicides features a substituted phenyl ring, and their synthesis often begins with a functionalized nitrobenzene. mdpi.com The synthesis of boscalid, a widely used fungicide, relies on a chlorinated nitrobiphenyl intermediate, highlighting the importance of such precursors in the agrochemical industry. researchgate.net Therefore, this compound serves as a key starting material for creating new molecules with potential herbicidal or pesticidal properties by leveraging the distinct reactivity of its three functional groups to build more complex structures. nih.gov

Functional Materials and Polymer Synthesis

This compound is a promising candidate for the synthesis of functionalized polymers due to its multiple reactive sites. The nitro group can be readily reduced to an amine, which is a common functional group for polymerization reactions, such as the formation of polyamides or polyimides. This amine can also serve as an initiation site for ring-opening polymerization or as a point of attachment for polymer side-chains.

Furthermore, the chloro and methylthio groups offer additional handles for polymer modification. The chloro substituent can be replaced via nucleophilic aromatic substitution, allowing the polymer to be grafted with other functional moieties. The methylthio group, containing a sulfur atom with lone electron pairs, can be oxidized to sulfoxide or sulfone, altering the polymer's solubility, thermal stability, and electronic properties. Thiol-functionalized monomers are actively used in techniques like ring-opening metathesis polymerization (ROMP) to create polymers for specific applications, such as heavy metal adsorption. mdpi.com While direct polymerization of this compound is not extensively reported, its derivatives are highly suitable for creating polymers with tailored properties for advanced materials science applications. researchgate.netnih.gov

Chlorinated nitroaromatic compounds have historically been crucial intermediates in the synthesis of dyes and pigments. epa.gov Compounds like 1-chloro-4-nitrobenzene (B41953) and its isomers are used in the industrial production of azo and sulfur dyes. researchgate.netmdpi.com The structure of this compound is well-suited for this application.

The synthetic route to many dyes, particularly azo dyes, begins with the reduction of a nitroaromatic compound to its corresponding aniline (B41778) derivative. This resulting aromatic amine can then be diazotized and coupled with another aromatic compound to produce a highly conjugated system responsible for color. The chloro and methylthio groups on the aromatic ring act as auxochromes, which can modify the color (chromophore) and improve the dye's fastness and affinity for fabrics. The specific positioning of these groups influences the final electronic properties and, consequently, the absorption spectrum of the dye molecule. ncsu.edu Related compounds, such as 4-Chloro-1-methyl-2-nitrobenzene, are explicitly listed as dye intermediates, underscoring the potential of this structural class in the development of novel colorants. dyestuffintermediates.com

Table 1: Potential Applications in Material Synthesis

| Application Area | Key Functional Group(s) | Potential Reaction Pathway | Resulting Material Class |

|---|---|---|---|

| Pesticides | Nitro (-NO₂), Chloro (-Cl) | Reduction of nitro group, Nucleophilic substitution of chloro group | Heterocyclic compounds, Substituted anilines |

| Polymers | Nitro (-NO₂), Chloro (-Cl) | Reduction to amine for polycondensation, Substitution for grafting | Polyamides, Polyimides, Functionalized polymers |

| Dyes | Nitro (-NO₂), Chloro (-Cl), Methylthio (-SCH₃) | Reduction to amine for diazotization and coupling | Azo dyes, Sulfur dyes |

Model Compound for Fundamental Reactivity Studies